4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline is a chemical compound characterized by a unique structure that combines an aniline moiety with an oxazole ring substituted with an isopropyl group. This compound has garnered interest in various scientific fields due to its potential applications in pharmaceuticals and materials science.
The compound can be sourced from chemical suppliers and databases such as PubChem, where it is cataloged under the molecular formula and has a molecular weight of 238.71 g/mol.
4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline falls under the category of organic compounds, specifically within the subcategories of aromatic amines and heterocycles. Its classification is significant for understanding its reactivity and potential applications.
The synthesis of 4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline typically involves the following steps:
The synthesis may require specific conditions such as temperature control, inert atmospheres (nitrogen or argon), and careful monitoring via techniques like thin-layer chromatography (TLC) to ensure purity and completion of reactions .
The molecular structure of 4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline features:
The compound's structural representation can be captured using SMILES notation: CC(C)C1=CN=C(O1)C2=CC=C(C=C2)N
, indicating its complex connectivity.
4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline can participate in various chemical reactions including:
Reactions are typically conducted under controlled conditions to optimize yield and selectivity. Techniques such as high-performance liquid chromatography (HPLC) may be employed for product analysis .
The mechanism of action for compounds like 4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline largely depends on their biological targets. For instance:
Quantitative data regarding efficacy and mechanisms can be derived from biological assays that measure inhibition rates against target organisms or enzymes.
4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline is typically characterized by:
The compound exhibits:
Relevant data on stability under various conditions (e.g., light, heat) should also be considered when handling this compound .
4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline has potential applications in:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8